![molecular formula C67H118N26O17 B137793 [Ser25] Protein Kinase C (19-31) CAS No. 136795-05-6](/img/structure/B137793.png)
[Ser25] Protein Kinase C (19-31)
Vue d'ensemble
Description
[Ser25] Protein Kinase C (19-31) is a synthetic peptide substrate derived from residues 19–31 of the pseudo-substrate regulatory domain of Protein Kinase Cα (PKCα). A key structural modification involves replacing the wild-type alanine at position 25 with serine, converting it into a phosphorylation site for PKC . This substitution enhances its utility as a substrate for measuring PKC activity in vitro, as the wild-type sequence (Ala25) acts as an autoinhibitory pseudo-substrate .
The peptide has a molecular weight of 1559.82 Da (C₆₇H₁₁₈N₂₆O₁₇) and is widely used in biochemical assays due to its high specificity for PKC isoforms, particularly conventional PKCs (cPKCs) like PKCα, β, and γ . Its application spans enzyme kinetics studies, inhibitor screening, and elucidating PKC signaling pathways in cellular processes such as proliferation, apoptosis, and differentiation .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) Framework
Principles of SPPS for [Ser25] PKC (19-31)
Solid-phase peptide synthesis (SPPS) is the cornerstone of producing [Ser25] PKC (19-31), enabling stepwise assembly from C- to N-terminus on an insoluble resin . The Fmoc (9-fluorenylmethoxycarbonyl) strategy is preferred over Boc (tert-butoxycarbonyl) due to milder cleavage conditions, reducing side reactions during deprotection . The peptide sequence (Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val) requires careful selection of side-chain protecting groups to prevent undesired interactions during coupling . For example, arginine residues are typically protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), while lysine uses tert-butoxycarbonyl (Boc) .
Resin and Linker Selection
The choice of resin and linker determines the C-terminal functionalization. Wang resin (for C-terminal acids) or Rink amide resin (for C-terminal amides) are common . For [Ser25] PKC (19-31), which terminates in a free carboxyl group (-OH), Wang resin is employed . The resin’s loading capacity (0.3–0.8 mmol/g) impacts yield, with higher loadings risking steric hindrance during elongation . Polyethylene glycol (PEG)-polystyrene hybrids, such as Tentagel, enhance solvation in polar solvents, critical for aggregating sequences like RFARKGSLRQKNV .
Stepwise Synthesis Protocol
Coupling and Deprotection Cycles
Each amino acid is coupled using a 4-fold molar excess in dimethylformamide (DMF) with activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) . Coupling efficiency is monitored via Kaiser tests, with repeated couplings for challenging residues (e.g., arginine, leucine) . Fmoc deprotection uses 20% piperidine in DMF, ensuring >99% removal per cycle .
Table 1: Representative Coupling Parameters for [Ser25] PKC (19-31)
Amino Acid | Residue Position | Activator | Coupling Time (min) | Temperature (°C) |
---|---|---|---|---|
Arg | 1 | HBTU/HOBt | 60 | 25 |
Ser | 7 | HBTU/HOBt | 45 | 25 |
Leu | 8 | HBTU/HOBt | 90 | 35 |
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
The peptide-resin linkage is cleaved using TFA >90% (v/v) with scavengers to prevent side reactions . A typical cocktail includes:
-
TFA (94%)
-
Water (2.5%)
-
Triisopropylsilane (2.5%)
-
Ethanedithiol (1%)
Reaction proceeds for 2–4 hours at 25°C, yielding the crude peptide with simultaneous removal of side-chain protecting groups . For [Ser25] PKC (19-31), this step generates the free thiol and hydroxyl groups essential for substrate activity .
Precipitation and Washing
Post-cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and washed to remove residual TFA . Lyophilization from acetonitrile/water mixtures produces a stable powder .
Purification and Quality Control
Reverse-Phase HPLC Purification
Crude peptide is purified via RP-HPLC using a C18 column (5–10 µm, 300 Å) . Gradient elution (5–60% acetonitrile in 0.1% TFA over 30 minutes) resolves impurities, with the target peptide eluting at ~15–18 minutes .
Table 2: HPLC Parameters for [Ser25] PKC (19-31)
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms molecular weight (MW = 1559.82 Da) . Discrepancies >0.1 Da trigger re-purification .
Applications in Kinase Activity Assays
Kinetic Parameters
[Ser25] PKC (19-31) exhibits a Km of 0.2 µM and Vmax of 8 µmol/min/mg for PKCα, outperforming wild-type pseudosubstrate peptides . Its specificity is validated via alanine substitution controls (e.g., S25A abolishes activity) .
Table 3: Kinetic Comparison with PKC Substrates
Substrate | Km (µM) | Vmax (µmol/min/mg) | Specificity Constant (Vmax/Km) |
---|---|---|---|
[Ser25] PKC (19-31) | 0.2 | 8.0 | 40.0 |
S30 Peptide | 1.9 | 5.7 | 3.0 |
S37 Peptide | 0.8 | 2.8 | 3.5 |
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.
Applications De Recherche Scientifique
Cancer Biology
[Ser25] Protein Kinase C (19-31) is utilized in cancer research to understand the role of PKC in tumorigenesis. PKC is implicated in various signaling pathways that regulate cell proliferation, differentiation, and survival. The peptide serves as a substrate to measure PKC activity, which can be altered in cancerous cells.
Case Study : In studies examining the phosphorylation patterns in cancer cells, [Ser25] PKC (19-31) was used to demonstrate altered PKC activity correlating with increased tumor aggressiveness and resistance to apoptosis .
Neurobiology
In neurobiology, [Ser25] Protein Kinase C (19-31) has been employed to investigate synaptic transmission and plasticity. PKC is known to modulate neurotransmitter release, and this peptide helps elucidate the mechanisms behind these processes.
Case Study : Research has shown that phosphorylation of SNAP-25 at specific serine residues enhances vesicle release during exocytosis. By using [Ser25] PKC (19-31), scientists demonstrated that mimicking phosphorylation at Ser187 accelerated vesicle recruitment, highlighting the peptide's role in synaptic efficiency .
Muscle Physiology
The peptide is also relevant in studies on muscle physiology, particularly regarding how exercise influences PKC activity and localization within muscle cells.
Case Study : A study involving human skeletal muscle showed that exercise-induced changes in PKC activity could be monitored using [Ser25] PKC (19-31) as a substrate, providing insights into metabolic adaptations during physical activity .
Drug Development
The compound is being explored for its potential as a therapeutic agent or as a tool for drug development targeting PKC pathways. Its ability to serve as an allosteric regulator on glycine receptors has implications for developing treatments for neurological disorders.
Data Table: Applications Overview
Experimental Procedures
To utilize [Ser25] Protein Kinase C (19-31) effectively in research:
- Preparation : Dissolve the peptide in appropriate solvents such as DMSO or water based on required concentrations.
- Assays : Conduct kinase assays using the peptide as a substrate to measure PKC activity under varying conditions.
- Analysis : Employ techniques like Western blotting or mass spectrometry to analyze phosphorylation states and quantify results.
Mécanisme D'action
The mechanism of action of peptides like [Ser25] Protein Kinase C (19-31) involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. The specific mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
The table below compares [Ser25] PKC (19-31) with structurally or functionally related peptides and inhibitors:
Key Findings:
Substrate Specificity :
- [Ser25] PKC (19-31) exhibits a Kₘ of 0.38 μM for rice Calcium-Dependent Protein Kinase (CDPK), significantly lower than histone III-S (Kₘ = 12.8 μM), demonstrating its superior affinity for PKC-like enzymes .
- Unlike actin or α-amylase, it is selectively phosphorylated by PKC isoforms, making it ideal for activity assays .
Inhibitory Peptides: The PKC inhibitory peptide (19-36) shows moderate inhibition (50% at 40 μM) of CDPK activity, suggesting lower potency compared to staurosporine (85% inhibition at 100 nM) . Wild-type PKC (19-31) (Ala25) acts as a pseudo-substrate inhibitor by blocking the PKC catalytic site, with inhibition constants in the nanomolar range .
Structural Variants: Myristoylated PKC (19-31) incorporates a lipid anchor for membrane localization, mimicking physiological PKC activation .
Research Implications and Limitations
- Advantages of [Ser25] PKC (19-31) : High specificity, low Kₘ, and compatibility with calcium-dependent assays make it a gold standard for PKC activity measurement .
- Limitations: Its short sequence may lack tertiary structural context, limiting studies on full-length PKC interactions. Additionally, cross-reactivity with non-PKC kinases (e.g., CDPKs) requires validation .
- Contradictions : While some sources label PKC (19-31) as an inhibitor (e.g., acetate form), the Ser25 variant is strictly a substrate, emphasizing the critical role of residue 25 in determining function .
Activité Biologique
[Ser25] Protein Kinase C (19-31), often referred to as PKC (19-31), is a synthetic peptide derived from the protein kinase C family, specifically targeting the pseudosubstrate region of PKC-α. This peptide plays a crucial role in various cellular processes, particularly in signal transduction pathways related to insulin secretion, cell proliferation, and differentiation. Understanding its biological activity is vital for elucidating its functional roles in health and disease.
Structure and Properties
The sequence of [Ser25] PKC (19-31) is represented as:
This peptide consists of 13 amino acids with a molecular weight of approximately 1559.84 g/mol and a purity of 97.3% as determined by HPLC analysis . The peptide's structure includes critical basic residues that influence its interaction with the target enzyme, PKC.
PKC is a family of serine/threonine kinases that regulate various cellular functions through phosphorylation of target proteins. The [Ser25] PKC (19-31) peptide acts as a pseudosubstrate inhibitor, competing with actual substrates for binding to the active site of PKC. This inhibition is crucial for modulating the activity of PKC during different physiological states.
Case Studies and Experimental Findings
- Insulin Secretion Modulation : A study demonstrated that [Ser25] PKC (19-31) enhances insulin secretion in rat pancreatic islets when stimulated by high potassium concentrations. In contrast, prolonged stimulation with high glucose levels resulted in reduced insulin secretion when treated with this peptide . This bimodal effect suggests that while [Ser25] PKC can enhance secretion under certain conditions, it may also inhibit it under prolonged stimulation.
- Structure-Function Analysis : Research involving alanine substitution scans revealed that specific residues within the [Ser25] PKC sequence are critical for its inhibitory potency. For instance, substituting Arg-22 significantly increased the IC50 value, indicating its importance in maintaining effective inhibition . Other residues like Gly-24 and Leu-26 also contribute to the peptide's overall potency.
- Phosphorylation Studies : In vitro experiments indicated that [Ser25] PKC (19-31) can effectively compete with natural substrates for phosphorylation by PKC enzymes, demonstrating its utility as a tool for studying PKC signaling pathways .
Data Tables
The following table summarizes key experimental findings related to the biological activity of [Ser25] PKC (19-31):
Q & A
Basic Research Questions
Q. What structural features of [Ser25] PKC (19-31) enable its specificity as a PKC substrate?
The peptide is derived from the pseudo-substrate regulatory domain of PKCα (residues 19-31), where the substitution of serine for alanine at position 25 creates a phosphorylation site. This modification allows it to act as a substrate rather than an autoinhibitor, with a reported Km of 0.3 μM for PKCα . The sequence includes critical residues (e.g., Arg, Lys) that mediate electrostatic interactions with PKC’s catalytic domain, essential for binding and phosphorylation efficiency.
Q. What are the recommended storage conditions to preserve the activity of [Ser25] PKC (19-31)?
The peptide should be stored at -20°C in lyophilized form to prevent degradation. Repeated freeze-thaw cycles or exposure to room temperature can reduce activity due to hydrolysis or aggregation. Stability studies indicate retained efficacy for up to three years under optimal conditions .
Q. How is [Ser25] PKC (19-31) used to study PKC-mediated signaling pathways?
It serves as a synthetic substrate in in vitro kinase assays to measure PKC activity. Researchers quantify phosphorylation via radioactive ATP (e.g., γ-³²P-ATP) or fluorescent antibodies targeting phosphorylated serine. This enables tracking of PKC activation in cellular lysates or purified enzyme preparations .
Q. What biochemical methods validate the purity and stability of [Ser25] PKC (19-31)?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for assessing purity (>98%). Activity validation involves kinetic assays comparing phosphorylation rates to literature values (e.g., Km = 0.3 μM) .
Advanced Research Questions
Q. How can researchers optimize kinase assays using [Ser25] PKC (19-31) to minimize variability?
Key parameters include:
- ATP concentration : Use near-saturating levels (e.g., 50–100 μM) to avoid substrate competition.
- Buffer conditions : Optimize pH (7.4–7.6), Mg²⁺ (5–10 mM), and Ca²⁺/phospholipid cofactors for PKC activation.
- Controls : Include PKC inhibitors (e.g., staurosporine) and non-phosphorylatable mutants to confirm specificity .
Q. How to address discrepancies in PKC activity measurements across studies using [Ser25] PKC (19-31)?
Variability may arise from differences in:
- Enzyme source : Recombinant vs. tissue-extracted PKC isoforms (e.g., PKCα vs. PKCβ).
- Peptide batch : Verify purity and solubility (≥95% by HPLC).
- Assay format : Radioactive vs. luminescent detection methods. Normalize data to positive controls (e.g., known PKC activators) .
Q. What experimental controls are essential to ensure specificity in kinase assays with [Ser25] PKC (19-31)?
- Negative controls : Use kinase-dead PKC mutants or inhibitor peptides (e.g., PKC 19-36, IC₅₀ = 0.18 μM).
- Substrate specificity : Test against unrelated kinases (e.g., PKA, CDPK) to rule out cross-reactivity.
- Time-course analysis : Confirm linear phosphorylation rates within the assay duration .
Q. Can [Ser25] PKC (19-31) be used to study cross-talk between PKC and calcium-dependent kinases (CDPK)?
Yes. Evidence shows rice CDPK phosphorylates this peptide (Km = 0.38 μM), suggesting conserved substrate recognition. Researchers should validate cross-reactivity using isoform-specific inhibitors and calcium chelators (e.g., EGTA) to distinguish PKC vs. CDPK activity .
Q. How to interpret kinetic data (Km, Vmax) from phosphorylation assays with [Ser25] PKC (19-31)?
Use Lineweaver-Burk plots to derive Km and Vmax. Compare values to published data (e.g., Km = 0.3 μM for PKCα). Discrepancies may indicate assay interference (e.g., contaminating phosphatases) or isoform-specific differences .
Q. How to reconcile conflicting reports describing [Ser25] PKC (19-31) as both a substrate and inhibitor?
The wild-type PKC pseudo-substrate domain acts as an autoinhibitor. The Ser25 substitution converts it into a substrate by introducing a phosphorylatable residue. Mislabeling in older literature or use of truncated variants (e.g., PKC 19-36) may contribute to confusion. Always verify peptide sequence and experimental context .
Q. Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw kinetic data and assay protocols in public repositories .
- Ethical Compliance : Use the peptide solely for research; avoid clinical applications due to unvalidated therapeutic safety .
- Conflict Resolution : Cross-reference primary literature (e.g., House & Kemp, 1987) for foundational mechanistic insights .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBKSGYPRXXGI-WMJPZMSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.